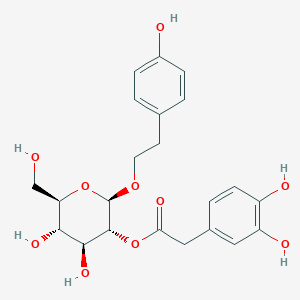

Ternstroside E

Description

Properties

Molecular Formula |

C22H26O10 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C22H26O10/c23-11-17-19(28)20(29)21(32-18(27)10-13-3-6-15(25)16(26)9-13)22(31-17)30-8-7-12-1-4-14(24)5-2-12/h1-6,9,17,19-26,28-29H,7-8,10-11H2/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

KCKBTWNNYSDHSE-MIUGBVLSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)OC(=O)CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Ternstroside E from natural sources, and how can researchers optimize yield?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Optimization requires systematic testing of parameters such as solvent polarity, temperature, and gradient elution protocols. Purity validation via NMR, HPLC-MS, and comparison with literature data is critical .

Q. How can researchers establish the structural identity of Ternstroside E when working with limited reference data?

- Methodological Answer: Combine spectroscopic techniques (e.g., 1D/2D NMR, HR-MS) with computational methods such as molecular docking or density functional theory (DFT) to predict spectral patterns. Cross-referencing with structurally analogous compounds in public databases (e.g., PubChem, ChemSpider) can resolve ambiguities .

Q. What in vitro assays are most suitable for preliminary screening of Ternstroside E’s bioactivity?

- Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., antioxidant: DPPH/ABTS assays; anti-inflammatory: COX-2 inhibition). Use dose-response curves and positive/negative controls to minimize false positives. Replicate experiments at least three times to assess variability .

Advanced Research Questions

Q. How should researchers address contradictory findings in Ternstroside E’s pharmacological efficacy across different experimental models?

- Methodological Answer: Conduct a meta-analysis of existing data to identify variables influencing outcomes (e.g., cell line specificity, dosage ranges, assay conditions). Validate hypotheses using orthogonal assays (e.g., gene expression profiling alongside enzymatic activity tests). Document methodological discrepancies in a standardized table format .

Q. What strategies are effective for elucidating the molecular targets of Ternstroside E in complex biological systems?

- Methodological Answer: Employ proteomics (e.g., affinity chromatography coupled with LC-MS) or transcriptomics (RNA-seq) to identify binding partners or differentially expressed genes. Validate targets via siRNA knockdown or CRISPR-Cas9 editing followed by functional rescue experiments .

Q. How can researchers design experiments to resolve conflicting data on Ternstroside E’s cytotoxicity in normal vs. cancerous cells?

- Methodological Answer: Use co-culture systems or organoid models to mimic in vivo microenvironments. Compare IC50 values across multiple cell lines and integrate apoptosis/necrosis assays (e.g., Annexin V/PI staining). Statistical tools like ANOVA with post-hoc tests can clarify dose- and cell-type-dependent effects .

Q. What computational approaches are recommended for predicting Ternstroside E’s pharmacokinetic properties and potential off-target effects?

- Methodological Answer: Use QSAR models or molecular dynamics simulations to predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity). Validate predictions with in vitro assays (e.g., Caco-2 permeability, cytochrome P450 inhibition) .

Q. How should structural modifications of Ternstroside E be prioritized to enhance bioactivity while minimizing toxicity?

- Methodological Answer: Apply structure-activity relationship (SAR) studies by synthesizing analogs with targeted substitutions (e.g., hydroxylation, glycosylation). Screen analogs using high-throughput cytotoxicity and efficacy assays. Machine learning algorithms can prioritize candidates based on multi-parametric data .

Methodological Considerations

- Data Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, instrument settings, and statistical codes in supplementary materials .

- Contradiction Analysis : Use contradiction matrices to categorize conflicting results by experimental variables (e.g., model systems, methodologies) and propose resolution pathways .

- Ethical Reporting : Avoid selective data presentation; disclose all results, including null findings, to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.